

ATTO 565 Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

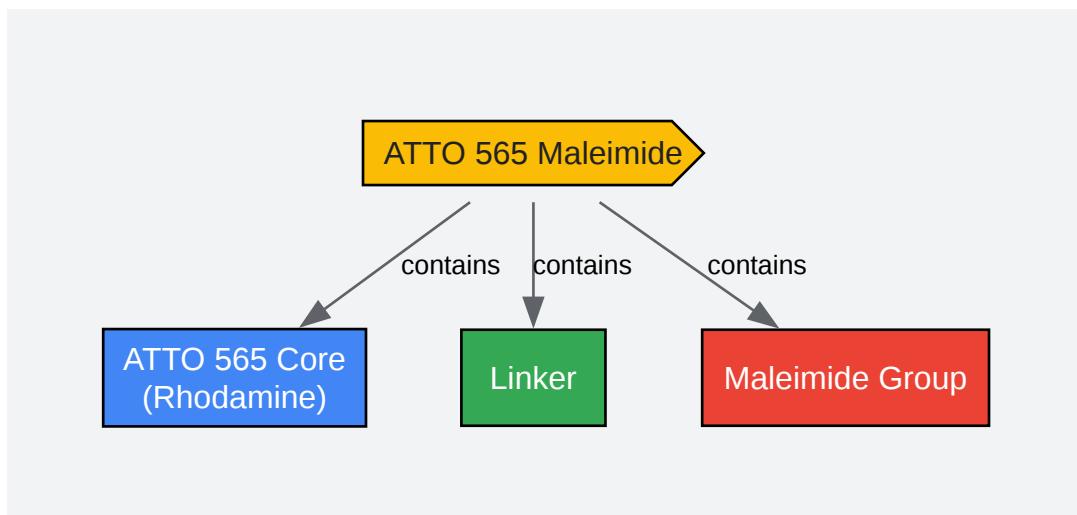
Compound Name: **ATTO 565 maleimide**

Cat. No.: **B12376779**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction


ATTO 565 maleimide is a high-performance fluorescent probe belonging to the rhodamine family of dyes.^{[1][2]} Renowned for its exceptional brightness, high fluorescence quantum yield, and significant photostability, ATTO 565 is a versatile tool in a wide array of fluorescence-based applications.^{[3][4][5]} Its maleimide functional group allows for the specific covalent labeling of sulfhydryl groups, primarily found in cysteine residues of proteins and peptides. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols for the effective use of **ATTO 565 maleimide** in research and development.

Chemical Structure and Physicochemical Properties

ATTO 565 is based on a rhodamine core structure, which imparts its characteristic spectroscopic properties.^{[2][4]} The maleimide moiety is attached via a linker, enabling covalent bond formation with thiol-containing molecules.

Chemical Formula: C₃₇H₃₇CIN₄O₁₀

Molecular Weight: 733.16 g/mol

[Click to download full resolution via product page](#)

Spectroscopic and Physicochemical Properties

ATTO 565 maleimide exhibits excellent spectroscopic properties, making it highly suitable for sensitive fluorescence detection, including single-molecule studies and super-resolution microscopy.^[5]

Property	Value	Reference(s)
Absorption Maximum (λ_{abs})	563 - 564 nm	[6]
Emission Maximum (λ_{em})	590 - 592 nm	[6]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[6]
Fluorescence Quantum Yield (Φ_f)	~90%	[6]
Fluorescence Lifetime (τ_{fl})	~4.0 ns	[6]
Solubility	Soluble in DMSO and DMF	
Storage	Store at -20°C, protected from light and moisture. Stable for at least 3 years under these conditions.	

Stability Profile

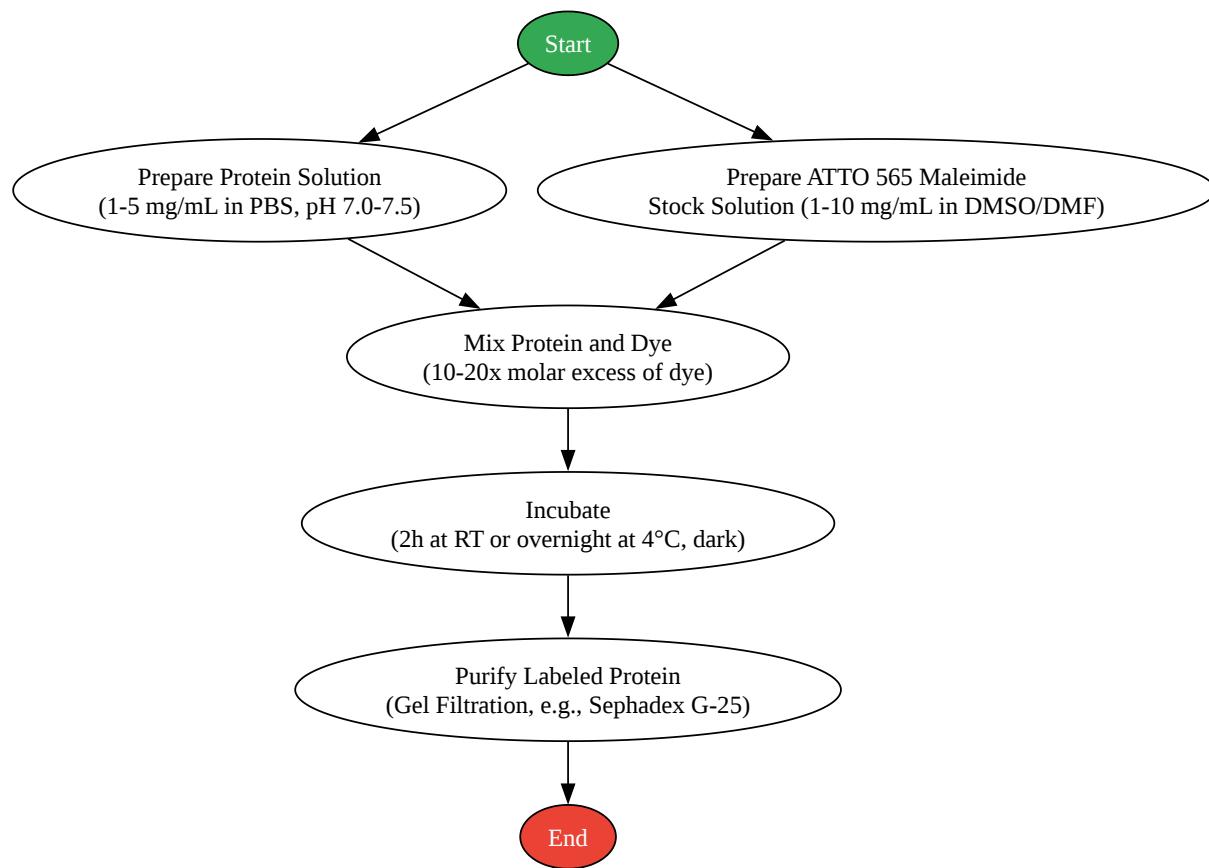
pH Stability: The reactivity of the maleimide group is pH-dependent. The optimal pH range for the reaction with sulfhydryl groups is between 6.5 and 7.5.^[7] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive.^{[7][8]} Additionally, at pH values above 8.5, the maleimide group can exhibit reactivity towards primary amines.^[7] The rhodamine core of ATTO 565 can also exhibit pH-dependent absorption characteristics.

Photostability: As a rhodamine-based dye, ATTO 565 exhibits good photostability, which is advantageous for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.^{[1][5]}

Experimental Protocols

Protein Labeling with ATTO 565 Maleimide

This protocol outlines the general steps for the covalent labeling of proteins with **ATTO 565 maleimide**.

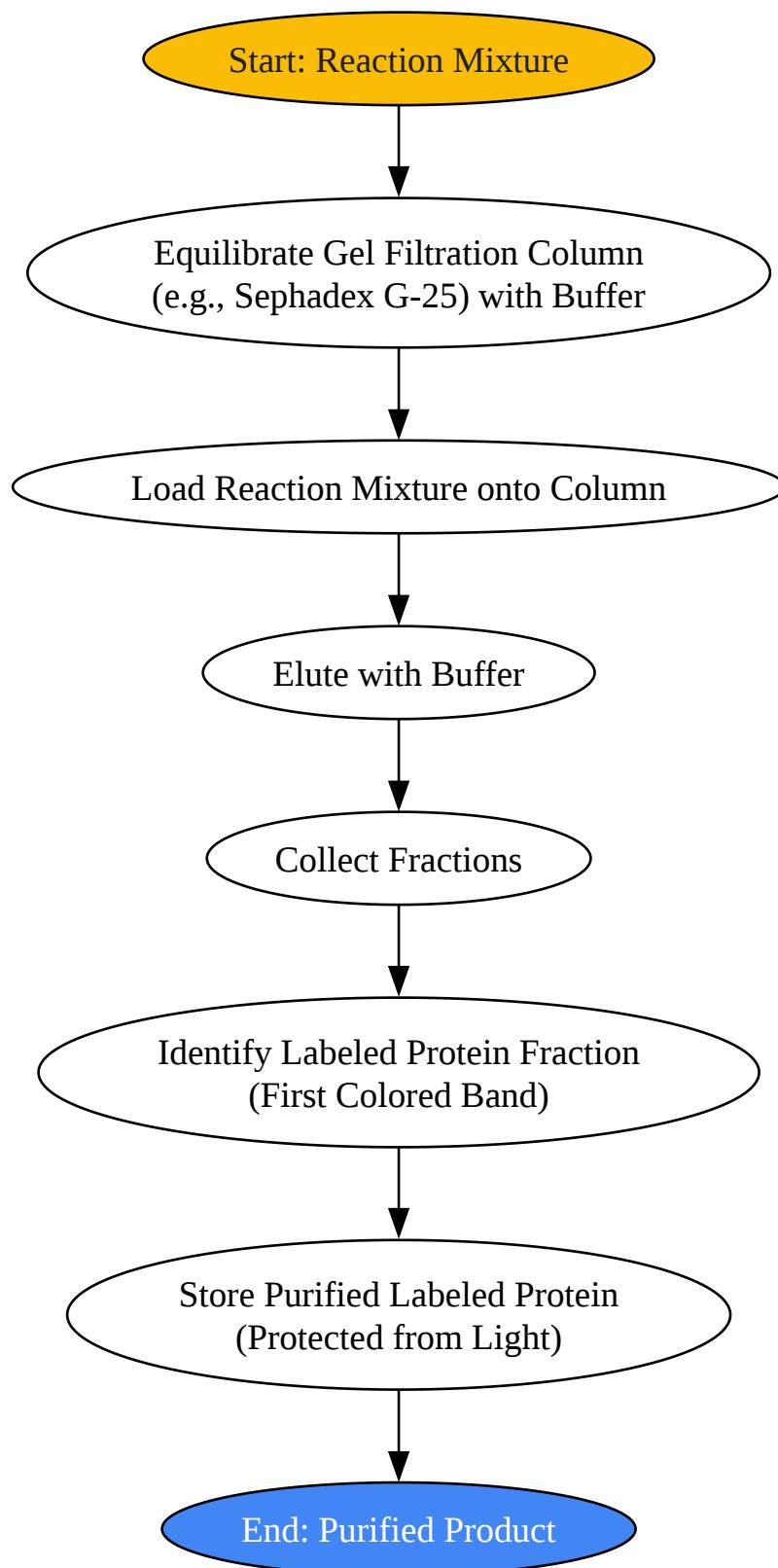

Materials:

- Protein of interest containing free sulfhydryl groups
- **ATTO 565 maleimide**
- Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- Reducing agent (if necessary, e.g., TCEP)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.

- If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. TCEP is recommended as it does not need to be removed prior to the labeling reaction. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide dye.[6]
- **ATTO 565 Maleimide** Stock Solution Preparation:
 - Immediately before use, dissolve **ATTO 565 maleimide** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the **ATTO 565 maleimide** stock solution to the protein solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.


[Click to download full resolution via product page](#)

Purification of the Labeled Protein

It is crucial to remove unreacted dye from the labeled protein to ensure accurate downstream applications.

Procedure:

- Column Preparation:
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with the labeling buffer.
- Separation:
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled protein with the labeling buffer. The first colored band to elute is typically the labeled protein. Unconjugated dye will elute later.
- Storage:
 - Store the purified labeled protein under conditions appropriate for the specific protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

[Click to download full resolution via product page](#)

Conclusion

ATTO 565 maleimide is a powerful and versatile fluorescent probe for the specific labeling of thiol-containing biomolecules. Its superior photophysical properties make it an excellent choice for a wide range of applications in cell biology, biochemistry, and drug discovery. By following the detailed protocols and considering the chemical properties outlined in this guide, researchers can effectively utilize **ATTO 565 maleimide** to achieve high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [ATTO 565 Maleimide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12376779#atto-565-maleimide-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com